Boc-PEG4-acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-PEG4-acid can be synthesized through a multi-step process involving the protection of the amino group with a Boc (tert-butoxycarbonyl) group and the attachment of the PEG chain. The carboxylic acid group is introduced at the terminal end of the PEG chain. The synthesis typically involves the following steps:
Protection of the amino group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
PEGylation: The protected amino group is then reacted with a PEG chain, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the carboxylic acid group: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using reagents like Jones reagent or potassium permanganate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.
Chemical Reactions Analysis
Types of Reactions: Boc-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under mildly acidic conditions to yield a free amino group, which can then participate in further reactions.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling reagents like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the Boc group.
Coupling Reagents: EDC, HATU, and DCC are frequently used for amide bond formation.
Major Products:
Amide Derivatives: Formed by reacting the carboxylic acid group with primary amines.
PEGylated Biomolecules: Resulting from the conjugation of this compound with proteins, peptides, or other biomolecules.
Scientific Research Applications
Boc-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Used in the production of functionalized surfaces and materials for various applications
Mechanism of Action
The mechanism of action of Boc-PEG4-acid primarily involves its ability to form stable amide bonds through its carboxylic acid group. This property makes it an effective linker for bioconjugation and drug delivery. The PEG chain imparts hydrophilicity, enhancing the solubility and stability of the conjugated molecules. The Boc group protects the amino functionality during synthesis and can be removed under acidic conditions to reveal the reactive amino group .
Comparison with Similar Compounds
Boc-NH-PEG5-acid: Similar structure with an additional ethylene glycol unit.
Boc-NH-PEG6-acid: Contains two additional ethylene glycol units compared to Boc-PEG4-acid.
t-Boc-N-amido-dPEG®12-acid: Features a longer PEG chain and different functional groups.
Uniqueness: this compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. Its bifunctional nature, with a Boc-protected amino group and a carboxylic acid group, makes it versatile for various applications in bioconjugation and drug delivery .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O9/c1-16(2,3)25-15(19)13-24-11-9-22-7-5-20-4-6-21-8-10-23-12-14(17)18/h4-13H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXZFKQMVIWHSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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